Cas no 2034312-04-2 (N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide)

N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide
- AKOS032464077
- F6573-4712
- N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 2034312-04-2
-
- Inchi: 1S/C18H20N2O3/c1-22-16-4-2-3-5-17(16)23-12-18(21)20-10-13-8-15(11-19-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10,12H2,1H3,(H,20,21)
- InChI Key: RUCBDSYJHFEMDY-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1OC)CC(NCC1=CN=CC(=C1)C1CC1)=O
Computed Properties
- Exact Mass: 312.14739250g/mol
- Monoisotopic Mass: 312.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 60.4Ų
N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4712-15mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-20mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-2μmol |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-4mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-5mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-10mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-25mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-10μmol |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-30mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-4712-40mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
2034312-04-2 | 40mg |
$140.0 | 2023-09-07 |
N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide
N-(5-Cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide: A Comprehensive Overview
The compound N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide, identified by the CAS number 2034312-04-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyridine ring, a cyclopropyl group, and a methoxy-substituted phenoxyacetamide moiety. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery due to their ability to modulate biological targets with high precision. The cyclopropyl group in this compound contributes to its stability and enhances its pharmacokinetic profile, which is crucial for drug delivery systems. Moreover, the presence of the pyridine ring introduces additional electronic effects, further modulating the compound's reactivity and selectivity.
The phenoxyacetamide moiety in this molecule plays a pivotal role in its interactions with biological systems. The methoxy substitution on the phenyl ring not only increases the lipophilicity of the compound but also enhances its solubility in organic solvents, making it more amenable for use in various chemical reactions. This feature is particularly advantageous in the synthesis of bioactive molecules, where solubility and stability are critical factors.
From a synthetic perspective, the construction of this compound involves a series of intricate reactions, including nucleophilic substitutions, acetylations, and cyclizations. Researchers have employed advanced methodologies such as microwave-assisted synthesis and catalytic cross-couplings to optimize the production process. These techniques have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a versatile building block has made it valuable in medicinal chemistry for designing novel therapeutic agents. Additionally, its unique electronic properties make it a potential candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Recent advancements in computational chemistry have further elucidated the structural dynamics of this compound. Molecular modeling studies have revealed that the conformational flexibility of the molecule allows it to adopt multiple bioactive conformations, which could be exploited for designing more effective drugs. Furthermore, quantum chemical calculations have provided insights into its electronic structure, shedding light on its reactivity under different conditions.
The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's behavior. For instance, spectroscopic analyses such as NMR and IR have been instrumental in confirming its molecular structure and purity. These techniques have also enabled researchers to monitor changes in the molecule's conformation during various chemical transformations.
In conclusion, N-(5-cyclopropylpyridin-3-yl)methyl-2-(2-methoxyphenoxy)acetamide represents a fascinating example of how complex organic molecules can be engineered to meet diverse scientific and industrial needs. With ongoing research uncovering new facets of its properties and applications, this compound continues to be a focal point in modern chemical research.
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